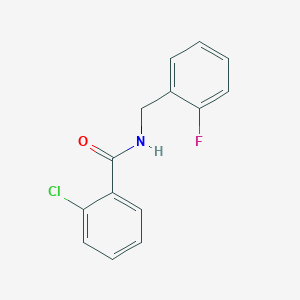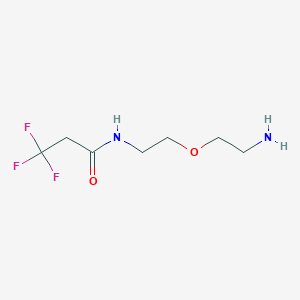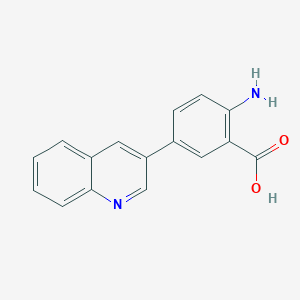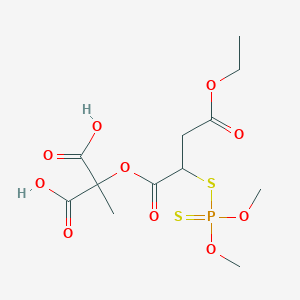
2-((2-((Dimethoxyphosphorothioyl)thio)-4-ethoxy-4-oxobutanoyl)oxy)-2-methylmalonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-((Dimethoxyphosphorothioyl)thio)-4-ethoxy-4-oxobutanoyl)oxy)-2-methylmalonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a dimethoxyphosphorothioyl group, an ethoxy group, and a methylmalonic acid moiety. Its chemical formula is C12H21O10PS2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((Dimethoxyphosphorothioyl)thio)-4-ethoxy-4-oxobutanoyl)oxy)-2-methylmalonic acid involves multiple steps. One common method includes the reaction of dimethoxyphosphorothioyl chloride with a suitable thiol compound to form the dimethoxyphosphorothioyl thioester. This intermediate is then reacted with ethyl 4-oxobutanoate under controlled conditions to form the desired product. The reaction typically requires a base such as triethylamine and is conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((2-((Dimethoxyphosphorothioyl)thio)-4-ethoxy-4-oxobutanoyl)oxy)-2-methylmalonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphorothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted phosphorothioyl derivatives.
Scientific Research Applications
2-((2-((Dimethoxyphosphorothioyl)thio)-4-ethoxy-4-oxobutanoyl)oxy)-2-methylmalonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((2-((Dimethoxyphosphorothioyl)thio)-4-ethoxy-4-oxobutanoyl)oxy)-2-methylmalonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through covalent modification of the enzyme or by forming a stable complex with the enzyme. The pathways involved may include disruption of metabolic processes or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Malathion: An organophosphate insecticide with a similar phosphorothioyl group.
Dimethoate: Another organophosphate compound used as an insecticide.
Parathion: A highly toxic organophosphate insecticide.
Uniqueness
2-((2-((Dimethoxyphosphorothioyl)thio)-4-ethoxy-4-oxobutanoyl)oxy)-2-methylmalonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19O10PS2 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-(2-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoyl)oxy-2-methylpropanedioic acid |
InChI |
InChI=1S/C12H19O10PS2/c1-5-21-8(13)6-7(25-23(24,19-3)20-4)9(14)22-12(2,10(15)16)11(17)18/h7H,5-6H2,1-4H3,(H,15,16)(H,17,18) |
InChI Key |
KOKOOLHQTMYIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OC(C)(C(=O)O)C(=O)O)SP(=S)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


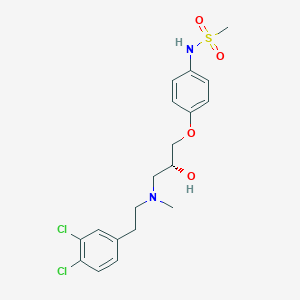
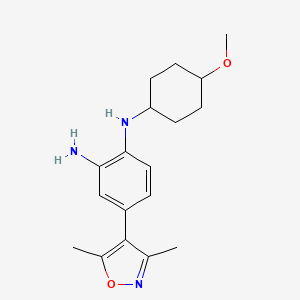
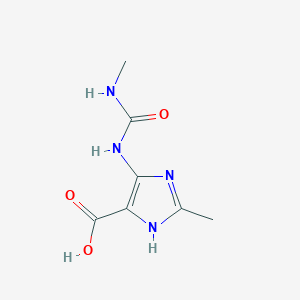
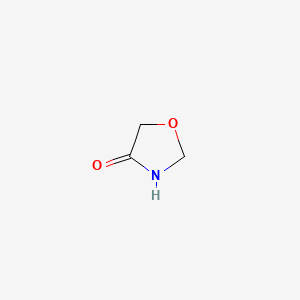
![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)

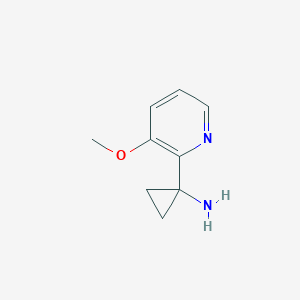
![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)
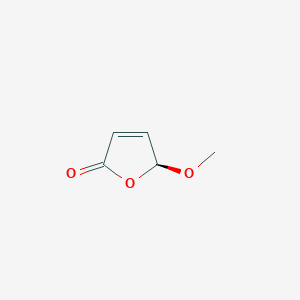
![4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12829768.png)
